3-Chloro-4-nitrobenzoic acid
Overview
Description
3-Chloro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H4ClNO4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-nitrobenzoic acid consists of a benzene ring substituted with a carboxylic acid group (-COOH), a nitro group (-NO2), and a chlorine atom. The molecular weight is 201.564 Da .Physical And Chemical Properties Analysis
3-Chloro-4-nitrobenzoic acid has a molecular weight of 201.564 Da. It has a density of 1.6±0.1 g/cm3, a boiling point of 382.7±27.0 °C at 760 mmHg, and a flash point of 185.2±23.7 °C .Scientific Research Applications
1. Co-crystals of Caffeine and 4-chloro-3-nitrobenzoic Acid
- Application Summary: This study investigates the mechanism of elastic bending in co-crystals of caffeine, 4-chloro-3-nitrobenzoic acid, and methanol . The co-crystals exhibit reversible flexibility, which is of interest in the field of crystallography .
- Methods of Application: The researchers used micro-focused synchrotron radiation to determine the mechanism to atomic resolution . They also used a full 180° rotation to investigate the crystal at three positions across a bent crystal at room temperature .
- Results: The application of strain led to changes in bond lengths. The inner length of the crystal appeared to be longer than the center, while the reported changes in interlocking were not linear . The neutral axis of the crystal was shifted from the center .
2. Synthesis of Copper (II) Complexes
- Application Summary: This study synthesized two new copper (II) complexes with 4-chloro-3-nitrobenzoic acid as the main ligand . The complexes were investigated for their interactions with DNA/HSA and their anticancer activity .
- Methods of Application: The researchers used the single-crystal XRD approach to determine the structures of the copper (II) complexes . They also explored the binding between these complexes and calf thymus DNA (CT-DNA) and human serum albumin (HSA) using electronic absorption, fluorescence spectroscopy, and viscometry .
- Results: Both complexes intercalatively bound CT-DNA and statically and spontaneously quenched DNA/HSA fluorescence . The complexes had substantial antiproliferative influences against human cancer cell lines . Moreover, they induced apoptosis by regulating the expression of the Bcl-2 protein family .
3. Molecular Adducts with Herbicides and Pesticides
- Application Summary: 3-Nitrobenzoic acid, which is structurally similar to 3-Chloro-4-nitrobenzoic acid, has been used to form molecular adducts with commercially important herbicides and pesticides such as amitrole .
- Results: The formation of these adducts can alter the properties of the herbicides and pesticides, potentially enhancing their effectiveness or changing their behavior in the environment .
4. Ozone Decomposition
- Application Summary: 3-Nitrobenzoic acid has been used to investigate the role of ozone as an additional decomposition or finishing reagent in the degradation of o-, m-, and p-nitrobenzoic acids .
- Results: The results of these studies can provide valuable information on the environmental fate of nitrobenzoic acids and related compounds .
5. Precursor to 3-Aminobenzoic Acid
- Application Summary: 3-Nitrobenzoic acid, which is structurally similar to 3-Chloro-4-nitrobenzoic acid, is a precursor to 3-aminobenzoic acid . This in turn is used to prepare some dyes .
- Results: The resulting 3-aminobenzoic acid can be used to synthesize various dyes .
6. Nitration of Benzaldehyde
- Application Summary: 3-Nitrobenzoic acid can also be prepared by treating benzaldehyde under nitration conditions . This process initially converts the aldehyde to the acid .
- Results: The resulting 3-nitrobenzoic acid can be used as a precursor to other compounds or as a reagent in other chemical reactions .
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPGGFYKIOBMCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334502 | |
Record name | 3-Chloro-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-nitrobenzoic acid | |
CAS RN |
39608-47-4 | |
Record name | 3-Chloro-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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